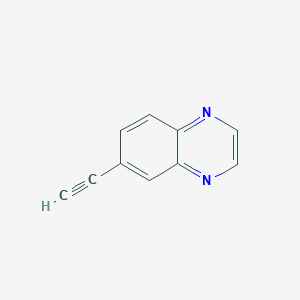

6-Ethynylquinoxaline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYDWUWZZBZOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594467 | |

| Record name | 6-Ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442517-33-1 | |

| Record name | 6-Ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethynylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethynylquinoxaline and Its Derivatives

Advanced Organic Synthesis Approaches to the Quinoxaline (B1680401) Core

The construction of the fundamental quinoxaline ring system is the initial and critical phase in the synthesis of 6-ethynylquinoxaline. Modern organic synthesis has moved towards strategies that enhance efficiency, atom economy, and structural diversity.

Multicomponent Reaction Strategies for Quinoxaline Formation

Multicomponent reactions (MCRs) offer a powerful and efficient pathway to complex molecules like quinoxalines in a single step from three or more starting materials. scribd.comresearchgate.net These reactions are prized for their operational simplicity and ability to generate diverse molecular libraries. organic-chemistry.org

A notable MCR approach involves the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, a classic and reliable method for quinoxaline synthesis. mtieat.orgresearchgate.net Innovations in this area include the development of catalyst-free MCRs. For instance, the reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate can produce functionalized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives in good yields without the need for a catalyst. beilstein-journals.org

Isocyanide-based MCRs represent another significant strategy. A novel three-component reaction has been developed based on the chemoselective heterodimerization of weak electrophilic ortho-diisocyanoarenes and common isocyanides. organic-chemistry.org This process generates a reactive quinoxaline-based zwitterionic intermediate that can be trapped by various agents to create a wide array of quinoxaline derivatives. organic-chemistry.org This catalyst-free method is notable for its efficiency and use of green solvents like water. organic-chemistry.org

Furthermore, MCRs have been employed to synthesize novel fused heterocyclic systems containing the quinoxaline moiety. For example, a three-component reaction between quinoxalin-6-amine, arylglyoxal monohydrate, and 4-hydroxyquinolin-2(1H)-one yields 7H-pyrrolo[3,2-f]quinoxaline derivatives. tandfonline.com The efficiency of this reaction was significantly improved by using acetic acid as a catalyst. tandfonline.com

One-Pot Synthetic Protocols for Enhanced Efficiency

Several one-pot methods for quinoxaline synthesis have been reported. An efficient acetic acid-catalyzed one-pot reaction has been developed for the synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines from readily available 2-(1H-pyrrol-1-yl)aniline and benzaldehyde (B42025) derivatives. thieme-connect.com This process proceeds through imine formation, cyclization, and subsequent air oxidation to afford the products in excellent yields. thieme-connect.com

Another innovative one-pot procedure involves the use of iron powder in acidic conditions to synthesize 4,7-substituted pyrrolo[1,2-a]quinoxalines from 1-(2-nitrophenyl)pyrrole (B1580555) derivatives and various alcohols. acs.org This method uniquely combines aryl nitro reduction and aerobic oxidation of alcohols in a single pot. acs.org Metal-free, iodine-catalyzed one-pot syntheses have also been developed for creating pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline (B8520501) derivatives through a cascade of C–H cross-dehydrogenative couplings. rsc.org

Recent advancements have also led to the development of green one-pot syntheses using novel catalysts. For example, a superparamagnetic acid catalyst, sulfo-anthranilic acid immobilized on MnCoFe2O4@alginate magnetic nanorods, has been used for the multi-component synthesis of 2-aminoimidazole-linked quinoxaline Schiff bases with high yields. nih.gov

Ethynylation Reactions for C6-Position Functionalization

Once the quinoxaline core is assembled, the introduction of the ethynyl (B1212043) group at the C6 position is achieved through functionalization reactions, most commonly metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Coupling Reactions for Alkyne Introduction

The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). libretexts.orgorganic-chemistry.org This reaction is paramount for the synthesis of this compound, typically starting from a 6-haloquinoxaline derivative.

Palladium catalysis is the most prevalent method for effecting Sonogashira couplings. organic-chemistry.orgmdpi.com These reactions typically employ a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. libretexts.org The reaction involves the oxidative addition of the aryl halide (e.g., 6-bromo- or 6-iodoquinoxaline) to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The choice of palladium catalyst and ligands is crucial for the success of the reaction. N-Heterocyclic carbene (NHC) palladium complexes have emerged as highly efficient alternatives to traditional phosphine (B1218219) ligands, capable of catalyzing Sonogashira reactions even with less reactive aryl bromides. libretexts.org Furthermore, palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been shown to produce quinoline-6-glyoxylamide derivatives, highlighting the versatility of palladium catalysis in functionalizing the 6-position of related heterocycles. nih.gov

A detailed study on the synthesis of poly(5,8-quinoxaline ethynylene)s involved a palladium-catalyzed Sonogashira reaction between a dibromoquinoxaline monomer and tetramethylsilyl acetylene (B1199291), using Pd(PPh₃)₂Cl₂ as the catalyst and CuI as a co-catalyst. acs.org The subsequent deprotection of the trimethylsilyl (B98337) group yielded the diethynylquinoxaline monomer. acs.org

| Substrate | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 6-Iodoquinoline | Various Amines (under CO) | Pd(OAc)₂ / 2 PPh₃ | Quinoline-6-glyoxylamides | nih.gov |

| 2,3-Bis(4-(2-Ethylhexyloxy)phenyl)-5,8-dibromoquinoxaline | Tetramethylsilyl acetylene | Pd(PPh₃)₂Cl₂ / CuI | 2,3-Bis(4-(2-Ethylhexyloxy)phenyl)-5,8-bis((trimethylsilyl)ethynyl)quinoxaline | acs.org |

| Aryl Halides | Terminal Alkynes | Pd(0) complexes / Phosphine or NHC ligands | Arylalkynes | libretexts.orgorganic-chemistry.org |

While often used as a co-catalyst in palladium-mediated Sonogashira reactions, copper can also play a primary catalytic role in ethynylation reactions. thieme-connect.com Copper(I) acetylides are key intermediates in the Sonogashira catalytic cycle, and under certain conditions, copper catalysts alone can facilitate the coupling of alkynes. libretexts.org

Copper-catalyzed reactions can sometimes offer advantages in terms of cost and different reactivity profiles. For instance, a simple and inexpensive one-pot method for synthesizing pyrrolo[1,2-a]quinoxaline derivatives from 2-formylazoles and o-aminoiodoarenes was developed using copper(I) iodide (CuI) as the catalyst and 2,2'-bipyridine (B1663995) as the ligand. sioc-journal.cn

In the context of ethynylation, copper-catalyzed processes are particularly relevant for the synthesis of various alkynyl-containing compounds. For example, the ethynylation of formaldehyde (B43269) to produce 1,4-butynediol is effectively catalyzed by copper-based catalysts, where the active Cu⁺ species coordinates with acetylene to facilitate the reaction. nih.gov While this example does not directly involve quinoxaline, it demonstrates the fundamental capability of copper catalysts to promote ethynylation. Enantioselective copper(I)-catalyzed additions of terminal alkynes to racemic isochroman (B46142) acetals have also been developed, showcasing the versatility of copper in forming C-C bonds with alkynes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Formylazoles | o-Aminoiodoarenes | CuI / 2,2'-Bipyridine | Pyrrolo[1,2-a]quinoxaline derivatives | sioc-journal.cn |

| Formaldehyde | Acetylene | Nano-CuO-MgO | 1,4-Butynediol | nih.gov |

| Isochroman acetals | Terminal Alkynes | [Cu(MeCN)₄]PF₆ / Bis(oxazoline) ligand | Enantioenriched 1-alkynyl isochromans | nih.gov |

Gold-Catalyzed Cycloisomerization Approaches for Ethynylquinoxaline Derivatives

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including derivatives of ethynylquinoxaline. rsc.orgmdpi.comfrontiersin.org Gold catalysts, known for their soft Lewis acid character, effectively activate alkyne functionalities, facilitating intramolecular cyclization reactions under mild conditions. mdpi.comnih.gov

A notable application is the gold-catalyzed cycloisomerization of 2-indolyl-3-[(trimethylsilyl)ethynyl)]quinoxalines. This reaction proceeds via a 6-endo-dig cyclization of the indole (B1671886) moiety onto the alkyne, accompanied by a 1,2-silyl migration, to produce 6-(trimethylsilyl)indolo[3,2-a]phenazines in moderate to excellent yields. researchgate.net These silylated products can be further functionalized, for instance, through a one-pot ipso-iodination Suzuki coupling to yield 6-aryl-indolo[3,2-a]phenazines. researchgate.net The structures of these cycloisomerization products have been unambiguously confirmed by extensive NMR spectroscopy and, in some cases, by X-ray crystal structure analysis. researchgate.net

While gold-catalyzed cycloisomerization has been successfully applied to various substrates, the specific gold-catalyzed cycloisomerization of 3-ethynylquinoxalines was not reported in some initial studies exploring these methodologies. researchgate.net The versatility of gold catalysis is further demonstrated in the synthesis of other heterocyclic systems, such as benzofuranoquinolines from arylethynyl ethers and anthranil (B1196931) derivatives, proceeding through an α-amino gold carbene intermediate. mdpi.com These methodologies highlight the potential of gold catalysis to create diverse and complex molecular architectures from ethynylquinoxaline precursors. rsc.orgmdpi.com

Development of Novel Ethynyl Group Introduction Techniques

The introduction of an ethynyl group onto a quinoxaline core is a critical step in the synthesis of this compound and its derivatives. While the Sonogashira cross-coupling reaction remains a conventional and widely used method, employing halogenated heterocycles and terminal alkynes, research into novel and more efficient techniques is ongoing. mdpi.com

Recent advancements have explored transition metal-free cross-coupling reactions. For example, a palladium- and copper-free direct ethynylation of the pyrrole (B145914) ring with haloacetylenes has been achieved in a solid Al2O3 medium at room temperature. mdpi.com This approach has been extended to other heterocycles, showcasing the potential for developing more environmentally benign and cost-effective ethynylation methods. mdpi.com

Another strategy involves the use of organomagnesium intermediates with protected azido (B1232118) groups, which can be converted to a variety of functionalized azides and subsequently to 1,2,3-triazoles via click reactions. frontiersin.org This highlights the development of methods for introducing functionalized ethynyl-type precursors.

Furthermore, sequential one-pot, two-coupling reactions of 2,3-dichloroquinoxaline (B139996) with two different terminal alkynes under controlled conditions have been developed. This allows for the synthesis of unsymmetrical 2,3-diethynyl quinoxalines and 4-ethynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net These innovative methods provide greater control over the final structure and enable the synthesis of complex, unsymmetrically substituted quinoxaline derivatives.

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Units

The rigid, planar structure and electron-accepting properties of the quinoxaline moiety make this compound a valuable building block for the synthesis of conjugated polymers and oligomers with interesting electronic and optical properties. acs.orgnih.gov

Design and Synthesis of Poly(arylene ethynylene) Architectures

Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers, and the incorporation of quinoxaline units into the PAE backbone has led to the development of novel electron-poor materials. figshare.combeilstein-journals.org These polymers are typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between dihaloquinoxalines and diethynylquinoxalines. acs.org

For instance, poly(5,8-quinoxaline ethynylene) (PQE) has been synthesized and characterized as a new class of electron-poor PAE. acs.orgfigshare.com Compared to poly(5,8-quinoxaline)s (PQs) which lack the ethynylene linkage, PQEs exhibit a red-shifted absorption spectrum, indicating a more planar and highly conjugated backbone. acs.orgfigshare.com This planarity is crucial for enhancing intermolecular electronic interactions. acs.org PQEs also demonstrate a lower electrochemical reduction potential compared to related PQs and donor-acceptor alternating PAE copolymers containing quinoxaline units. acs.orgfigshare.com

The properties of these polymers can be tuned by modifying the substituents on the quinoxaline ring. For example, introducing solubilizing groups like 4-(2-ethylhexyloxy)phenyl or 4-octyloxyphenyl at the 2- and 3-positions of the quinoxaline ring is necessary to impart solubility for processing. acs.org The choice of side chains can significantly impact the polymer's solubility and properties; for instance, a PQE with 4-octyloxyphenyl side chains was found to be insoluble in common organic solvents. acs.org

Donor-acceptor (D-A) copolymers incorporating quinoxaline as the acceptor unit and various donor moieties have also been synthesized to create materials with broad spectral coverage. usp.ac.fj For example, a D-A polymer with a fluorinated quinoxaline acceptor and a benzodithiophene donor with thiophene (B33073) side-groups showed a more panchromatic absorption profile compared to a similar polymer with a simpler pentathiophene donor. usp.ac.fj

Below is a table summarizing the properties of some synthesized poly(quinoxaline ethynylene)s:

| Polymer | Monomers | Key Properties | Reference |

| PQE(EH) | 5,8-dibromo-2,3-bis(4-(2-ethylhexyloxy)phenyl)quinoxaline and 5,8-diethynyl-2,3-bis(4-(2-ethylhexyloxy)phenyl)quinoxaline | Soluble, red-shifted absorption (λmax = 422, 505 nm), lower reduction potential than PQ(EH). | acs.org |

| PQE(C8) | 5,8-dibromo-2,3-bis(4-octyloxyphenyl)quinoxaline and 5,8-diethynyl-2,3-bis(4-octyloxyphenyl)quinoxaline | Insoluble in common organic solvents. | acs.org |

| P1 | Fluorinated quinoxaline acceptor and benzodithiophene donor with thiophene side-groups | Panchromatic light absorption. | usp.ac.fj |

| P2 | Fluorinated quinoxaline acceptor and pentathiophene donor | Less broad spectral coverage than P1. | usp.ac.fj |

Preparation of Conjugated Oligomers and Dendrimers with Quinoxaline-Ethynyl Subunits

Beyond linear polymers, this compound serves as a key component in the synthesis of well-defined conjugated oligomers and dendrimers. uj.edu.plwikipedia.org These structures offer unique properties due to their precise molecular architecture and the potential for three-dimensional organization. mdpi.com

Dendrimers, which are highly branched, monodisperse macromolecules, can be constructed using quinoxaline-ethynyl subunits to create nanostructures with specific functions. wikipedia.orgresearchgate.net The synthesis often involves a stepwise approach, allowing for precise control over the dendrimer's generation and surface functionalities. mdpi.com Core-functionalization of dendrons with quinoxaline units has been explored for applications in light-harvesting molecules. beilstein-journals.org

Conjugated oligomers based on the arylene-ethynylene architecture containing quinoxaline units have also been synthesized. acs.org These oligomers can be designed to study fundamental photophysical processes and to act as components in molecular electronics. The synthesis of such oligomers often employs Sonogashira cross-coupling reactions to connect the quinoxaline-ethynyl building blocks with other aromatic units. nih.gov For example, terpyridine-functionalized dendritic oligothiophenes have been synthesized, where a terpyridine unit is connected to oligothiophene dendrons via an ethynyl linker. beilstein-journals.org While this example does not directly use a quinoxaline-ethynyl subunit, the synthetic strategy is highly relevant.

The table below provides examples of oligomeric and dendritic structures incorporating quinoxaline or related heterocyclic-ethynyl motifs.

| Structure Type | Building Blocks | Synthetic Method | Potential Application | Reference |

| Dendritic Oligothiophenes | Oligothiophene dendrons, perylenebisimide, phthalocyanine, quinoxaline units | Core-functionalization | Light-harvesting | beilstein-journals.org |

| Terpyridine-functionalized Dendritic Oligothiophenes | Iodinated oligothiophene dendrons, 4'-ethynyl-2,2':6',2''-terpyridine | Sonogashira coupling | Nanosized materials for studying energy transfer | beilstein-journals.org |

| Arylene-Ethynylene Macrocycles | Acridone-2,7-diyl units, 1,3-phenylene units | Sonogashira coupling | Host-guest chemistry | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Comprehensive Spectroscopic Techniques for Molecular and Electronic Analysis

Spectroscopic methods are instrumental in providing a molecular-level understanding of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques can elucidate structural details and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining molecular structure. msu.edu It operates on the principle that atomic nuclei with a property called spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. nanoqam.ca The resulting spectrum provides a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. Protons in different chemical environments will resonate at different frequencies. chemistrysteps.com For 6-ethynylquinoxaline, the aromatic protons on the quinoxaline (B1680401) ring are expected to appear in the downfield region (typically δ 6.0-9.5 ppm) due to the deshielding effects of the aromatic ring current. uwimona.edu.jm The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, is also expected in a specific region of the spectrum. uwimona.edu.jm

¹H NMR Data for this compound

| Proton | Chemical Shift (δ ppm) |

|---|---|

| Aromatic CH | 8.80-8.10 |

| Ethynyl CH | 3.45 |

Note: Predicted data based on typical chemical shift ranges for similar structures. The exact values can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are indicative of their electronic environment. msu.edu The carbon atoms of the quinoxaline ring and the ethynyl group in this compound will have characteristic chemical shifts. Aromatic carbons typically resonate in the range of δ 100-170 ppm, while alkyne carbons are found in the δ 60-90 ppm region. uwimona.edu.jm

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| Quinoxaline C | 148.0-129.0 |

| Ethynyl C | 82.0-80.0 |

Note: Predicted data based on typical chemical shift ranges for similar structures. The exact values can vary depending on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR)

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. thermofisher.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. thermofisher.com This is a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule. upi.edurockymountainlabs.com The vibrational frequencies of the bonds in this compound provide a unique spectral fingerprint.

Key vibrational modes for this compound include the C≡C stretching of the ethynyl group, C-H stretching of the aromatic and ethynyl protons, and C=N and C=C stretching within the quinoxaline ring system. The presence of these characteristic absorption bands confirms the structure of the molecule.

FTIR Data for this compound

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Ethynyl C≡C Stretch | ~2100 |

| Quinoxaline Ring C=N, C=C Stretches | ~1600-1450 |

Note: These are approximate ranges and can be influenced by the molecular environment.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are used to study the electronic transitions within a molecule. msu.edulibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edusavemyexams.com The wavelength of light absorbed corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound provides insights into its conjugated π-electron system. wikipedia.org The quinoxaline core, being an aromatic heterocycle, exhibits characteristic π→π* transitions. mdpi.comacs.org The presence of the ethynyl group extends the conjugation, which can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). fiveable.me

The electronic spectrum of this compound is expected to show absorption bands in the UV region. These bands correspond to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other transitions between molecular orbitals. researchgate.net The energies of these transitions are sensitive to the molecular structure and the solvent environment. acs.org

UV-Vis Absorption Data for this compound

| Transition Type | Wavelength Range (nm) |

|---|---|

| π→π* | ~250-350 |

| n→π* | ~350-400 |

Note: These are general ranges for quinoxaline derivatives and can be affected by substitution and solvent polarity.

The study of these electronic transitions is crucial for understanding the photophysical properties of this compound, which are of interest for applications in materials science and optoelectronics. mdpi.comresearchgate.net

Fluorescence Spectroscopy: Quantum Yields and Time-Resolved Studies

Fluorescence spectroscopy is a powerful tool for probing the electronic excited states of molecules like ethynylquinoxalines. Key parameters such as fluorescence quantum yield (ΦF), which measures the efficiency of light emission after absorption, and fluorescence lifetime (τF), the average time a molecule spends in the excited state, are crucial for characterizing these materials.

The photophysical properties are highly sensitive to the molecular structure and the solvent environment. For instance, studies on a derivative containing the this compound core, 7,7'-(this compound-2,3-diyl)bis(9,9-dihexyl-N,N-diphenyl-9H-fluoren-2-amine), reveal distinct behaviors in different solvents. nycu.edu.tw In toluene, the compound exhibits a fluorescence quantum yield of 0.73, which decreases in more polar solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). nycu.edu.tw

Time-resolved fluorescence measurements provide further detail on the excited-state dynamics. For the same derivative, the fluorescence lifetime was measured to be 1.5 ns in toluene, increasing to 4.2 ns in THF and 5.4 ns in CH2Cl2. nycu.edu.tw In some cases, the excited-state lifetimes of quinoxaline derivatives have been observed to follow a bi-exponential decay, suggesting the presence of multiple emissive states or complex relaxation pathways. researchgate.net The efficiency of fluorescence can be significantly reduced if heavy atoms are introduced into the structure, as they can promote non-radiative deactivation of the excited state through intersystem crossing. tib.eu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scispace.comsemanticscholar.org This technique directs X-rays at a single crystal, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure can be elucidated. semanticscholar.org It provides unambiguous data on bond lengths, bond angles, and the spatial orientation of the molecule.

For quinoxaline-based compounds, X-ray diffraction is used to characterize their structures in the solid state. researchgate.net This information is critical for establishing structure-property relationships. Understanding the crystal packing and intermolecular interactions is fundamental to explaining observed solid-state phenomena, such as the intense solid-state luminescence reported for some ethynylquinoxaline derivatives. researchgate.net While the technique is widely applied to this class of compounds, specific crystallographic data for the parent this compound molecule is not available in the reviewed literature.

Advanced Spectroscopic Probes for Investigating Intermolecular Interactions and Aggregation Phenomena

The behavior of ethynylquinoxaline derivatives is often markedly different in aggregated states compared to dilute solutions. Advanced spectroscopic probes, particularly fluorescence spectroscopy, are instrumental in studying these aggregation phenomena, a notable example being aggregation-induced emission (AIE).

The AIE phenomenon is characterized by a significant enhancement of fluorescence intensity when molecules aggregate. This is often studied by preparing solutions in a good solvent and inducing aggregation by adding a poor solvent (a co-solvent). For example, a detailed study of the 2-donor-substituted 3-ethynylquinoxaline derivative, 4-(3-((4-methoxyphenyl)ethynyl)quinoxalin-2-yl)-N,N-dimethylaniline (MEQDMA), demonstrated this effect. While the compound was found to be only weakly emissive in pure acetonitrile (B52724) and isopropanol, its fluorescence increased dramatically upon the addition of water to high concentrations (above 90%). This enhancement is attributed to the formation of dye aggregates, which restricts intramolecular motions that would otherwise lead to non-radiative decay of the excited state.

The characteristics of the emitted light from the aggregates can be sensitive to the environment in which aggregation occurs. In the case of MEQDMA, the emission maximum of the aggregated species appeared at 590 nm in an acetonitrile/water mixture, while it was red-shifted to 614 nm in an isopropanol/water mixture. Both steady-state and time-resolved fluorescence measurements are used to characterize the size and nature of these aggregates, which can be on the order of a few hundred nanometers.

Computational Chemistry and Theoretical Modeling of 6 Ethynylquinoxaline Systems

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-ethynylquinoxaline at the molecular level. These methods allow for the detailed investigation of both ground and excited electronic states, which are crucial for predicting its behavior in various chemical environments and its potential use in optical materials.

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Distributions

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules like this compound. ukm.myq-chem.com DFT calculations are instrumental in determining the optimized ground-state geometries, which is the first step toward understanding more complex properties. empa.chgoogle.com The theory is based on the principle that the ground-state properties of a system can be uniquely determined by its electron density. ukm.my

In practical applications, DFT calculations involve an iterative process to solve the Kohn-Sham equations, which approximate a system of interacting electrons with a system of non-interacting electrons in an effective potential. ukm.mywarwick.ac.uk This self-consistent field (SCF) cycle is repeated until the electron density converges. empa.chwarwick.ac.uk The choice of exchange-correlation functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is critical for obtaining accurate results. scirp.orgmdpi.com

For this compound, DFT studies reveal a planar geometry for the quinoxaline (B1680401) core with the ethynyl (B1212043) group extending linearly. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the regions susceptible to electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP for this compound would likely show negative potential around the nitrogen atoms of the quinoxaline ring, indicating their nucleophilic character, and a different potential distribution around the ethynyl group, influencing its reactivity.

Furthermore, DFT allows for the calculation of various quantum chemical descriptors that provide insights into the molecule's stability and reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A larger gap suggests higher stability and lower reactivity. mdpi.com

Table 1: Calculated DFT Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ethynyl) | ~1.21 Å |

| Bond Length | C≡C (ethynyl) | ~1.39 Å |

| Bond Length | C-H (ethynyl) | ~1.06 Å |

| Angle | C-C≡C | ~178° |

| Dihedral Angle | Quinoxaline-Ethynyl | ~0° |

Note: The values presented are typical and may vary depending on the specific DFT functional and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their optical properties, such as absorption and emission spectra. rsc.orgreadthedocs.io It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of vertical excitation energies and oscillator strengths. scirp.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. These calculations typically involve determining the energies of the lowest singlet excited states from the optimized ground-state geometry. scirp.org The choice of functional, such as CAM-B3LYP, is often important for accurately describing excited states, especially those with charge-transfer character. joaquinbarroso.com

The analysis of the molecular orbitals involved in these electronic transitions, often aided by Natural Transition Orbitals (NTOs), provides a clear picture of the nature of the excitation. joaquinbarroso.commdpi.com For instance, a transition might be characterized as a π-π* transition localized on the quinoxaline ring or involving the ethynyl substituent. This characterization is crucial for understanding the photophysical behavior of the molecule. rsc.orgresearchgate.net

Computational studies on related quinoxaline derivatives have shown that the absorption and emission spectra are sensitive to the electronic nature of the substituents. csus.edu For this compound, the ethynyl group is expected to cause a red-shift in the absorption spectrum compared to unsubstituted quinoxaline due to the extension of the π-conjugated system.

Table 2: Calculated TD-DFT Excitation Energies and Oscillator Strengths for this compound (Exemplary Data)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 3.54 | 350 | 0.25 | HOMO -> LUMO |

| S2 | 3.87 | 320 | 0.18 | HOMO-1 -> LUMO |

| S3 | 4.13 | 300 | 0.42 | HOMO -> LUMO+1 |

Note: These are hypothetical values to illustrate the type of data obtained from TD-DFT calculations. Actual values depend on the computational level.

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for elucidating the complex mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.comsmu.edu For this compound, this includes the analysis of transition states and the energetic landscapes of important intramolecular reactions.

Transition State Analysis and Elucidation of Reaction Pathways

Understanding a chemical reaction requires identifying the reactants, products, and the transition state (TS) that connects them on the potential energy surface (PES). numberanalytics.com The transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. numberanalytics.comucsb.edu Computational methods, particularly DFT, are used to locate and characterize these transition states. unipd.it

A crucial step in verifying a calculated transition state is to perform a vibrational frequency analysis. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. github.io By following this coordinate downhill in both directions, one can confirm that the transition state connects the desired reactants and products. This is known as an Intrinsic Reaction Coordinate (IRC) calculation. smu.edu

For reactions involving this compound, such as additions to the ethynyl group or cyclization reactions, transition state analysis can reveal the detailed mechanism. researchgate.netmdpi.com It can help to determine whether a reaction is concerted or stepwise and can explain the observed regioselectivity and stereoselectivity. unipd.it The calculated energy barrier (the difference in energy between the reactants and the transition state) is directly related to the reaction rate. ucsb.edu

Energetic Landscape of Intramolecular Cyclization Reactions (e.g., Bergman Cyclization)

This compound is a precursor to enediyne systems, which can undergo thermally or photochemically induced intramolecular cyclization reactions, the most famous of which is the Bergman cyclization. csus.edu This reaction involves the cyclization of an enediyne to form a highly reactive p-benzyne biradical. csus.edunih.gov

The energetic landscape also includes the barrier for the reverse reaction, known as retro-Bergman ring-opening. csus.edu The relative heights of the forward and reverse barriers determine whether the cyclization is reversible or irreversible. csus.edu For example, in some diethynylquinoxalines, the retro-Bergman barrier is significantly higher than in others, making the formation of the biradical effectively irreversible. csus.edu

Table 3: Calculated Energetics for Bergman Cyclization of a Model Diethynylquinoxaline (Exemplary Data in kcal/mol)

| Parameter | Value (kcal/mol) | Description |

| ΔH‡ (Cyclization) | 25-30 | Enthalpy of activation for the forward reaction. |

| ΔH_rxn | 5-10 | Overall enthalpy change of the cyclization reaction. |

| ΔH‡ (Retro-Bergman) | 15-25 | Enthalpy of activation for the reverse ring-opening. |

Note: These values are illustrative and depend on the specific structure and computational method.

Intramolecular cyclizations are also governed by factors such as ring strain and entropic costs. wikipedia.orgmasterorganicchemistry.com The formation of five- and six-membered rings is generally favored over smaller or larger rings. wikipedia.orglibretexts.org Computational analysis can quantify these effects and predict the most likely cyclization pathway among several possibilities. libretexts.orgmdpi.com

Molecular Dynamics and Simulation for Predicting Behavior in Solution and Supramolecular Assemblies

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time, such as a molecule in solution or as part of a supramolecular assembly. ebsco.comnih.gov

MD simulations model the atoms and molecules as classical particles whose motions are governed by a force field, which is a set of parameters describing the potential energy of the system as a function of atomic positions. ebsco.com By solving Newton's equations of motion iteratively, the trajectory of the system can be simulated over time, providing insights into dynamic processes. youtube.com

For this compound, MD simulations can be used to study its solvation, conformational dynamics, and interactions with other molecules. For example, simulations could predict how the molecule orients itself in different solvents and how its flexibility is influenced by its environment.

Furthermore, MD is a powerful tool for investigating the formation and stability of supramolecular assemblies. cecam.orgresearchgate.net These are complex structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov If this compound were to be used as a building block for a larger supramolecular structure, MD simulations could predict how individual molecules would self-assemble, the likely geometry of the resulting assembly, and its stability. cecam.orguniv-rennes.fr Coarse-grained models, which simplify the representation of molecules, can be used to simulate larger systems and longer timescales, which are often necessary to observe self-assembly processes. cecam.orgresearchgate.net

Computational Design and Predictive Modeling for Rational Derivative Development

The rational design of novel therapeutic agents increasingly relies on computational chemistry and theoretical modeling to predict molecular properties and guide synthetic efforts. In the context of this compound and its derivatives, these in silico approaches are pivotal for understanding their structure-activity relationships (SAR) and for the rational development of new compounds with enhanced biological activities. Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the binding modes of quinoxaline-containing ligands and to predict their affinity for biological targets.

One notable area of investigation has been the development of synthetic retinoids, where an ethynyl-quinoxaline moiety has been incorporated as a key hydrophobic component. nih.gov In a study focused on creating retinoid analogues for the modulation of genomic and nongenomic processes in neurodegenerative diseases, computational modeling played a crucial role in predicting the binding potential of these novel compounds to retinoic acid receptors (RARs), which are significant targets in various cellular processes. nih.gov

Initial predictions of the binding modes and potential RAR isoform specificity of a library of synthetic retinoids, including those containing the ethynyl-quinoxaline scaffold, were performed using molecular docking and MD simulations. nih.gov These computational techniques are instrumental in visualizing the interactions between a ligand and its receptor at the atomic level, thereby informing the design of derivatives with improved binding characteristics.

Detailed Research Findings:

Molecular docking was utilized as a primary tool to qualitatively predict the binding potential of the synthetic retinoids. nih.gov This was followed by more rigorous MD simulations to refine the exact positioning of the ligand within the ligand-binding pocket (LBP) of the RARs, ensuring more chemically favorable distances and geometries between the ligand and the surrounding amino acid residues. nih.gov

A key finding from the computational modeling was the identification of specific amino acid residues that could lead to isoform-specific interactions. For example, the S232 residue, which is specific to the RARα isoform, was predicted to form an additional hydrogen bond with the quinoxaline ring of compound 30, thereby further stabilizing the ligand within the LBP. nih.gov This type of specific interaction is a critical piece of information for the rational design of isoform-selective ligands. The subtle differences in the residues between the different RAR isoforms (RARα, RARβ, and RARγ) were suggested to be the basis for the observed variations in binding affinities. nih.gov

The predictive power of these computational models was validated by comparing the predicted binding free energies with experimentally determined values obtained from in vitro fluorescence competition assays. nih.gov While the computational studies are invaluable for predicting binding modes and guiding synthetic strategies, the experimental binding assays confirmed that the novel retinoids, including those with the ethynyl-quinoxaline moiety, exhibited strong binding to the RARs. nih.gov

The following interactive data table summarizes the experimentally determined binding affinities of several synthetic retinoids from the study, which included derivatives of the this compound scaffold. This data serves as a validation of the predictive models used in the rational design process.

Table 1: Experimental Binding Affinities of Selected Synthetic Retinoids Containing a Quinoxaline Moiety

| Compound | RARα KD (nM) | RARγ KD (nM) |

| 22 | 100-1000 | 100-1000 |

| 28 | 100-1000 | 100-1000 |

| 30 | 100-1000 | 100-1000 |

| 31 | 100-1000 | 100-1000 |

| 40 | 100-1000 | 100-1000 |

| 42 | 100-1000 | 100-1000 |

| 43 | >1000 | >1000 |

| Data sourced from a study on synthetic retinoids for neurodegenerative diseases. nih.gov The binding affinity is represented by the dissociation constant (KD), where a smaller value indicates tighter binding. |

Applications of 6 Ethynylquinoxaline in Frontier Research Domains

Medicinal and Biological Chemistry Research

The quinoxaline (B1680401) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for drug discovery. mtieat.orgnih.gov The addition of an ethynyl (B1212043) group at the 6-position provides a versatile handle for chemical modification, allowing for the synthesis of extensive libraries of derivatives for biological screening.

Design and Synthesis of Biologically Active Quinoxaline Derivatives

The synthesis of novel quinoxaline derivatives from precursors like 6-ethynylquinoxaline is a cornerstone of many research programs aimed at discovering new therapeutic agents. The classical synthesis of the quinoxaline core itself often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org Once the core is formed, the ethynyl group of this compound becomes a key site for elaboration.

Modern synthetic strategies frequently employ palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the ethynyl group with various aryl or heteroaryl halides. acs.org This method allows for the creation of extended, conjugated molecular structures. Other synthetic approaches involve modifying the quinoxaline ring system itself or reacting the ethynyl group to form different functional groups, such as triazoles via click chemistry. Researchers have successfully synthesized diverse libraries, including 2-aminoimidazole–linked quinoxaline Schiff bases researchgate.net, quinoxaline-2-carboxylic acid derivatives mtieat.org, and complex N-heteroacenes rasayanjournal.co.in, all of which have been subjected to biological evaluation. The goal of these synthetic efforts is to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. unav.edumdpi.com

Investigation of Molecular Mechanisms of Action and Biological Targets

Understanding how a compound exerts its biological effect is crucial for its development as a drug. For quinoxaline derivatives, a range of mechanisms of action has been investigated. In the context of anticancer research, several derivatives have been shown to induce programmed cell death, or apoptosis. nih.gov This is often confirmed by observing the activation of key executioner proteins like caspase 3/7 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Some quinoxaline analogs are designed to act as selective inhibitors of specific enzymes that are overactive in cancer cells, such as tyrosine kinases associated with growth factor receptors. nih.gov

In the realm of antimicrobial research, the mechanisms are often related to the disruption of essential bacterial processes. Quinolone drugs, which are structurally related to quinoxalines, are known to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and cell division. nih.gov For other quinoxaline-based antimicrobial agents, the activity may stem from their ability to intercalate with DNA due to their planar structure, or to disrupt cell membrane integrity, leading to a concentration-dependent decrease in cell viability. rasayanjournal.co.infrontiersin.org The specific biological targets are often identified through advanced techniques, including studies on isolated mitochondrial electron transfer complexes to see how ubiquinone-like derivatives interfere with cellular respiration. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Therapeutic Profiles

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the biological activity of a series of compounds is correlated with their chemical structures. youtube.com The objective is to identify which parts of a molecule are essential for its activity (the pharmacophore) and how modifications affect its potency and other properties. rsc.org

For quinoxaline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. For instance, a study of 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea derivative as having potent, low-micromolar activity against a panel of cancer cell lines. nih.gov This was achieved by systematically altering the substituents on the quinoxaline core and observing the resulting changes in antiproliferative effects. nih.gov Similarly, another SAR study on a different heterocyclic system demonstrated that the length of an acyl chain at a specific position was critical for anti-HIV activity, identifying an optimal chain length for potency. nih.gov These studies guide medicinal chemists in making rational design choices to enhance a molecule's binding affinity to its target, improve its metabolic stability, and reduce off-target toxicity, thereby creating a more optimized therapeutic profile. youtube.comrsc.org

Exploration of Biological Modulatory Activities (e.g., anticancer, antimicrobial)

The versatile quinoxaline scaffold has been a fruitful source of compounds with significant biological modulatory activities, particularly in the areas of cancer and infectious diseases.

Anticancer Activity Numerous derivatives of quinoxaline have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. nih.govresearchgate.netrasayanjournal.co.in Research has shown that these compounds can inhibit tumor cell growth at micromolar and sometimes even nanomolar concentrations. For example, certain ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives exhibited antiproliferative effects against human non-small cell lung carcinoma and glioblastoma (GBM) cell lines. rasayanjournal.co.in Other studies have focused on developing quinoxaline-based compounds that can overcome drug resistance, a major challenge in cancer therapy. nih.gov

| Derivative Class | Target Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-Aminoimidazole–linked quinoxaline Schiff bases | HCT-116 (Colon), SKOV3 (Ovarian) | >50% inhibition at 50 µg/mL; Compound 4a showed 82.3% inhibition against SKOV3. | researchgate.net |

| Bisfuranylquinoxalineurea analog (7c) | Panel of cancer cell lines | Low micromolar potency; Induces Mcl-1 dependent apoptosis. | nih.gov |

| Ethyl 3-(arylethynyl) quinoxaline-2-carboxylates | Human non-small cell lung carcinoma, GBM | Exhibited anti-proliferative activities. | rasayanjournal.co.in |

| Imidazo[1,2-a]quinoxaline (EAPB02303) | A375 (Melanoma) | In vitro low nanomolar cytotoxic activity, 20 times more potent than vemurafenib. | mtieat.org |

Antimicrobial Activity Quinoxaline derivatives have also been extensively investigated for their antimicrobial properties. Some are known to be effective against Gram-positive bacteria, while others show broad-spectrum activity. rasayanjournal.co.in For example, new sugar conjugates of quinoxalines have been synthesized and studied for their in vitro activity against Mycobacterium tuberculosis and other pathogenic bacteria. rasayanjournal.co.in The development of new antimicrobial agents is a global health priority due to the rise of multidrug-resistant (MDR) bacteria. nih.gov Research in this area has identified novel small molecules that are active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with some compounds demonstrating rapid bactericidal effects. nih.gov

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity (MIC*) | Reference |

|---|---|---|---|

| New sugar conjugates of quinoxalines | Mycobacterium tuberculosis, pathogenic bacteria | Evaluated for in vitro activity. | rasayanjournal.co.in |

| Lead Compound SIMR 2404 (Nature-inspired molecule) | MRSA, VISA, E. coli, A. baumannii | MIC of 2 µg/mL against MRSA; 8-32 µg/mL against Gram-negative bacteria. | nih.gov |

| General Quinoxaline Derivatives | Gram-positive bacteria | Known to retard growth. | rasayanjournal.co.in |

*MIC = Minimum Inhibitory Concentration

Advanced Materials Science and Engineering

The electronic properties of the quinoxaline ring system make it an attractive component for the development of novel organic materials with applications in electronics and photonics.

Development of Organic Semiconducting Materials for Optoelectronics

Organic semiconductors are carbon-based materials that possess electrical conductivity between that of insulators and metals. ebsco.com They are the active components in a range of optoelectronic devices, which detect and control light, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). wikipedia.orgossila.com

Quinoxaline is considered a strongly electron-deficient heterocycle. researchgate.net This property makes it an excellent electron-acceptor unit for use in donor-acceptor (D-A) type organic semiconductors. researchgate.netrsc.org In these materials, an electron-rich donor moiety is linked to an electron-poor acceptor moiety through a π-conjugated bridge. This architecture facilitates an intramolecular charge transfer (ICT) upon light absorption, which is a critical process for the functioning of optoelectronic devices. researchgate.netnih.gov

The this compound scaffold is particularly useful in this context. The ethynyl group provides a rigid, linear linker to connect the quinoxaline acceptor to other parts of the molecule, extending the π-conjugation. researchgate.net This extended conjugation is essential for tuning the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org By carefully designing the molecular structure, scientists can control the material's band gap and absorption spectrum to optimize it for specific applications, such as absorbing sunlight in a solar cell or emitting a particular color of light in an OLED. mtieat.orgresearchgate.net

| Compound Type | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Intramolecular Charge Transfer (ICT) Band (nm) | Reference |

|---|---|---|---|---|

| Triarylamines based on naphtho[2,3-f]quinoxaline-7,12-dione | -4.88 to -5.57 | -3.37 to -3.48 | 405–561 | researchgate.net |

| Quinoxaline-based Y-type acceptors | Engineered for low reorganization energy and superior charge transport | Designed to reduce energy loss in organic solar cells | rsc.org | |

| Thienyl 3-ethynyl quinoxaline dyes | Tunable via substitution pattern | Display fluorescence in solution and solid state | researchgate.net |

Fabrication of Electroluminescent Devices (OLEDs) and Tunable Emitters

The unique electronic properties of the quinoxaline core, when combined with the reactive ethynyl group, make this compound and its derivatives promising candidates for the development of advanced organic light-emitting diodes (OLEDs). Researchers have explored the integration of quinoxaline-based materials into the emissive layers of OLEDs to achieve high efficiency and tunable light emission.

One area of focus is the development of thermally activated delayed fluorescence (TADF) emitters. By incorporating the quinoxaline moiety, which acts as a strong π-accepting unit, into complex molecular structures, researchers have successfully created orange-red to red TADF emitters. rsc.org These materials exhibit high photoluminescence quantum yields and small singlet-triplet energy splitting, which are crucial for efficient TADF. For instance, an orange-red TADF-OLED utilizing a quinoxaline derivative as an emitter achieved a maximum external quantum efficiency (EQE) of 26.0% at 590 nm, which is among the highest reported for devices with similar emission wavelengths. rsc.org Importantly, these devices also demonstrated low efficiency roll-off, maintaining high EQE values at increased luminance. rsc.org

The development of near-infrared (NIR) OLEDs is another area where quinoxaline derivatives are being investigated. researchgate.netrsc.org NIR-emitting materials are sought after for applications in night-vision displays, biomedical imaging, and optical communication. The ability to tune the emission wavelength of quinoxaline-based emitters by modifying their molecular structure is a key advantage in this pursuit. mdpi.com

Exploration of Fluorescent Probes, Solvatochromic Sensors, and Aggregation-Induced Emission (AIE) Characteristics

The responsive nature of the this compound scaffold to its environment has led to its exploration in the development of fluorescent probes and sensors. These tools are invaluable for visualizing and quantifying various chemical and biological processes.

Fluorescent Probes: Derivatives of this compound have been designed as fluorescent probes for detecting specific analytes. For example, quinoxaline-based compounds have been utilized as selective fluorescent probes for Cu2+ ions in aqueous solutions. urfu.ru The design of such probes often involves incorporating a recognition moiety that selectively interacts with the target analyte, leading to a change in the fluorescence properties of the quinoxaline fluorophore. mdpi.comnih.gov

Solvatochromic Sensors: Solvatochromism is a phenomenon where the color or fluorescence of a compound changes with the polarity of the solvent. mdpi.com 3-Ethynylquinoxaline derivatives, in particular, have been shown to exhibit significant emission solvatochromism. hhu.de By introducing strong electron-donating groups, such as N,N-dimethylaniline, at the 2-position of the quinoxaline ring, the solvatochromic effect can be greatly enhanced, with emission colors spanning from blue-green to deep red-orange across different solvents. hhu.de This property makes them highly suitable for use as sensors to probe the polarity of microenvironments, such as within biological cells or polymer matrices. nih.govdiva-portal.org

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. magtech.com.cnust.hk This is the opposite of the more common aggregation-caused quenching (ACQ) effect. pku.edu.cn The concept of AIE, introduced in 2001, has opened up new avenues for the development of advanced materials for OLEDs, bio-imaging, and sensors. ust.hknih.gov Research has shown that this compound chromophores can be readily synthesized to exhibit AIE characteristics. dntb.gov.ua The restriction of intramolecular motion in the aggregated state is a widely accepted mechanism for AIE, leading to enhanced fluorescence. ust.hk

Integration into Polymeric and Supramolecular Architectures

The ethynyl group on this compound serves as a versatile handle for incorporating this chromophore into larger, more complex structures such as polymers and supramolecular assemblies. This integration allows for the development of materials with tailored properties and functionalities.

Polymeric Architectures: The incorporation of this compound into polymer chains can impart the resulting material with the unique photophysical properties of the quinoxaline unit. Various polymerization techniques, such as free radical polymerization and atom-transfer radical polymerization (ATRP), can be employed to create polymers with different architectures, including linear, branched, comb, and star-shaped polymers. uni-osnabrueck.demcpolymers.comwikipedia.org The resulting polymers can find applications in areas such as organic electronics and sensor development. Controlling the polymer architecture is crucial for tuning the material's properties, such as its solubility, thermal stability, and self-assembly behavior. rsc.orgnih.gov

Supramolecular Architectures: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions. wikipedia.orgwikipedia.org The quinoxaline ring, with its aromatic nature, and the ethynyl group can both participate in these interactions, making this compound a suitable building block for supramolecular structures. wikipedia.orgbbau.ac.in By designing molecules with specific recognition sites, it is possible to create well-defined supramolecular assemblies, such as capsules, cages, and polymers. rsc.orgrsc.org These architectures can be used to encapsulate guest molecules, catalyze reactions in confined spaces, or create responsive materials that change their properties in response to external stimuli.

Catalysis Research

The field of catalysis has also benefited from the unique properties of this compound and its derivatives, which can serve as ligands or precursors in various catalytic systems.

Role as Ligands or Precursors in Metal-Catalyzed Transformations

In metal-catalyzed reactions, ligands play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. The nitrogen atoms in the quinoxaline ring and the π-system of the ethynyl group can coordinate with metal centers, making this compound derivatives attractive candidates for ligand design. nih.gov These ligands can be used in a variety of transition-metal-catalyzed transformations, including cross-coupling reactions and cycloadditions. mdpi.comrsc.org The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the quinoxaline ring, allowing for the optimization of catalyst performance for a specific reaction. nih.gov

Investigation in Homogeneous and Heterogeneous Catalytic Systems

This compound-based catalysts have been investigated in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity. wikipedia.org Soluble metal complexes bearing this compound-derived ligands can act as homogeneous catalysts. A key advantage is that every catalyst molecule can potentially act as an active site. eolss.net However, a major challenge is the separation of the catalyst from the products. wikipedia.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. eolss.netsavemyexams.com this compound derivatives can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the practical benefits of heterogeneous systems (easy separation and recyclability). rsc.org

Contribution to Catalyst Design and Efficiency Studies

The versatility of the this compound scaffold allows for systematic studies on how catalyst structure affects its efficiency. By synthesizing a library of ligands with varying electronic and steric properties, researchers can establish structure-activity relationships, which are crucial for the rational design of more efficient catalysts. ugent.beschrodinger.com Computational modeling, in conjunction with experimental studies, can provide deeper insights into the catalytic mechanism and guide the design of next-generation catalysts with improved performance. arxiv.orgbnl.govenergy.gov

Structure Property Relationships and Derivative Studies

Influence of Substituents and Structural Modifications on Electronic and Photophysical Characteristics

The electronic and photophysical properties of quinoxaline (B1680401) derivatives are intrinsically linked to their molecular structure. The introduction of substituents and alterations to the core framework can profoundly modulate these characteristics, a principle that is fundamental to designing novel materials for optoelectronics and sensing. researchgate.netrsc.org

The electronic nature of a substituent plays a critical role in altering the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. numberanalytics.comd-nb.info This modulation of the HOMO-LUMO energy gap directly impacts the molecule's absorption and emission spectra. For instance, in push-pull systems (D-π-A), where an electron donor and acceptor are linked by a π-conjugated system like quinoxaline, increasing the strength of the donor or acceptor leads to a more significant intramolecular charge transfer (ICT). nih.gov This enhanced ICT typically results in a bathochromic (red) shift in the absorption and emission wavelengths. rsc.orgnih.gov

Structural modifications, such as extending the π-conjugated system or altering the molecular geometry, also have significant photophysical consequences. Extending conjugation by adding aromatic or heterocyclic rings generally leads to red-shifted absorption and emission spectra. beilstein-journals.orgchemrxiv.org For example, the fusion of additional rings onto a core structure can increase conjugation, resulting in a more delocalized π-system and lower energy electronic transitions. beilstein-journals.org

The steric hindrance introduced by bulky substituents can force a twist in the molecular backbone. nih.gov This twisting can lead to the formation of a twisted intramolecular charge transfer (TICT) excited state, which is often characterized by large Stokes shifts (the difference between the absorption and emission maxima) and pronounced solvatochromism, where the emission color changes with solvent polarity. nih.govresearchgate.net Furthermore, some 3-ethynylquinoxaline derivatives exhibit aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state or in the solid phase. researchgate.netresearchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. researchgate.netresearchgate.net

The table below presents photophysical data for a selection of quinoxaline derivatives, illustrating the impact of structural changes on their optical properties.

| Compound/Derivative Class | Key Structural Feature | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Solvent/State | Reference(s) |

| Polyaryl-substituted bisquinazolinones | Electron-deficient quinolin-4(1H)-one and quinolin-4(3H)-one moieties | 278, 325, 339, 360 | - | DMSO | mdpi.com |

| Truxene-based tripyrrolotruxene | Incorporation of three pyrrole (B145914) units | 325, 296 | 366, 384 | Chloroform | beilstein-journals.org |

| Truxene-based triimidazolotruxene | Incorporation of three imidazole (B134444) units | 319, 291 | 364, 380 | Chloroform | beilstein-journals.org |

| Imidazo[1,2-a]-pyridines | 2-(2'-hydroxyphenyl) substituent | - | 371-556 | Various | rsc.org |

| Silane-bridged TPE-oligothiophene | Phenyl substituted silane (B1218182) bridge | - | - | Solid State (64.5% efficiency) | sioc-journal.cn |

Impact of Molecular Architecture on Biological Activity and Selectivity Profiles

The molecular architecture of quinoxaline derivatives is a critical determinant of their biological activity and selectivity. researchgate.net The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netrasayanjournal.co.inresearchgate.net

The type, position, and orientation of substituents on the quinoxaline ring can dramatically influence how the molecule interacts with biological targets such as enzymes or receptors. For example, ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives have demonstrated anti-proliferative activities against human non-small cell lung carcinoma and glioblastoma (GBM) cell lines. rasayanjournal.co.inresearchgate.net The variation in the aryl group attached to the ethynyl (B1212043) moiety allows for tuning the compound's potency and selectivity.

Similarly, other studies have shown that novel N-heteroacene derivatives based on quinoxaline exhibit significant, concentration-dependent antibacterial and anticancer activities. rasayanjournal.co.in In one study, a derivative containing two bromine atoms (Compound A) showed different cell viability against HeLa cancer cell lines compared to a related compound with a hexyl group (Compound B), suggesting that the electron-deficient nature imparted by the halogens plays a key role in its biological effect. rasayanjournal.co.in

The table below summarizes the biological activities of several quinoxaline-based compounds, highlighting the link between their structure and function.

| Compound Series | Key Structural Feature | Biological Activity | Target/Cell Line | Reference(s) |

| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates | Aryl group on ethynyl moiety | Anti-proliferative | Human non-small cell lung carcinoma, GBM | rasayanjournal.co.inresearchgate.net |

| N-Heteroacene Derivative (Compound A) | Two bromine atoms, four nitrogen atoms | Anticancer | HeLa cancer cells | rasayanjournal.co.in |

| N-Heteroacene Derivative (Compound B) | Hexyl group, five nitrogen atoms | Anticancer | HeLa cancer cells | rasayanjournal.co.in |

| Quinoxaline-2-carboxylic acids | Carboxylic acid at position 2 | HsPim-1 enzyme inhibition | KU812 (human chronic myeloid leukemia) | mtieat.org |

| Dihydro-(1H)-pyrazole analogues | Pyrazole ring fusion | Anti-inflammatory, Antioxidant | - | researchgate.net |

Rational Design of 6-Ethynylquinoxaline Derivatives for Targeted Applications

The rational design of this compound derivatives leverages the structure-property relationships discussed previously to create molecules with predefined functions. nih.gov The ethynyl group at the 6-position is particularly valuable as it provides a reactive handle for post-synthetic modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling reactions. chemrxiv.orghhu.de This allows for the straightforward attachment of various functional units to the quinoxaline core, enabling the construction of complex molecular architectures tailored for specific applications. mtieat.org

In materials science, the goal is often to create chromophores with specific photophysical properties. For example, by combining the electron-deficient quinoxaline core with electron-donating moieties, researchers can design D-A or D-π-A type molecules with strong intramolecular charge transfer. researchgate.netnih.gov These materials are promising for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent sensors. researchgate.netnih.gov The predictable modulation of absorption and emission wavelengths by altering substituents allows for the engineering of materials that absorb and emit light in desired regions of the spectrum. mdpi.comnih.gov

In medicinal chemistry, the rational design approach focuses on developing drug candidates with high potency and selectivity. mtieat.org Starting with a lead compound like a quinoxaline derivative that shows promising biological activity, medicinal chemists can systematically modify its structure to improve its pharmacological profile. This involves introducing substituents that enhance binding to the biological target, improve metabolic stability, or alter solubility. For instance, if a compound needs to be more electron-deficient to enhance its activity, halogens or other electron-withdrawing groups can be incorporated. rasayanjournal.co.in Molecular docking studies are often used to predict how different derivatives will bind to a target protein, guiding the synthetic efforts toward the most promising candidates. mtieat.org This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery. researchgate.netmtieat.org

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Design

Future research will likely leverage ML models to:

Predict Properties: By training algorithms on existing data for quinoxaline (B1680401) derivatives, researchers can predict the photophysical, electronic, and medicinal properties of novel, yet-to-be-synthesized 6-ethynylquinoxaline analogues. This can significantly reduce the time and cost associated with experimental screening.

Optimize Molecular Design: AI-driven platforms can explore vast chemical spaces to design this compound derivatives with tailored characteristics. For instance, ML can optimize structures for specific applications, such as enhancing the efficiency of thermally activated delayed fluorescence (TADF) in OLED materials or improving the binding affinity to a biological target. researchgate.net

Streamline Synthesis: Retrosynthesis software, increasingly powered by AI, can propose novel and more efficient synthetic pathways. synthiaonline.com Tools like SYNTHIA® use established chemical principles to design routes that may be shorter, higher-yielding, or utilize more sustainable reagents, which is directly applicable to the production of this compound. synthiaonline.com

Analyze Complex Data: The application of AI is crucial for interpreting complex datasets generated from high-throughput screening or materials characterization, helping to identify structure-property relationships that are not immediately obvious to human researchers. mdpi.com

The convergence of AI and chemistry promises a future where the discovery of next-generation materials based on the this compound core is achieved with unprecedented speed and precision. philarchive.org

Exploration in Nanoscience and Nanomaterials Integration

Nanoscience, the study and manipulation of matter at the nanoscale (typically 1-100 nanometers), provides a fertile ground for the application of this compound. nih.gov At this scale, materials exhibit unique size-dependent properties, and integrating the rigid, electron-deficient quinoxaline core into nanostructures can lead to advanced functional materials. researchgate.netmdpi.com

Emerging research is focused on several key areas of integration:

Conjugated Polymers: The ethynyl (B1212043) group on the this compound molecule is an ideal handle for polymerization reactions, particularly Sonogashira cross-coupling. This allows for the synthesis of poly(quinoxaline ethynylene)s, which are conjugated polymers with high electron affinity. acs.org These electron-poor polymers are promising candidates for use as electron-accepting materials in organic electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.org

Functional Nanoparticles and Quantum Dots: this compound can be used as a surface ligand to functionalize nanoparticles (e.g., gold or semiconductor quantum dots). The quinoxaline moiety can tune the electronic properties of the nanoparticle, while the terminal alkyne allows for further "click" chemistry modifications, attaching biomolecules or other functional units for applications in targeted drug delivery, bio-imaging, and sensing.

Advanced Sensors: The integration of quinoxaline derivatives into nanoscale sensor platforms is a promising future direction. scienceopen.com Nanoscale sensors can be incorporated into prosthetic devices or diagnostic tools to provide real-time feedback. nih.govscienceopen.com The inherent fluorescence and electron-accepting nature of the quinoxaline ring system make it suitable for developing chemosensors that respond to specific analytes through changes in their optical or electronic signals. researchgate.net

The table below outlines potential integrations of this compound in nanomaterials and their prospective applications.